N-[1-(5-chlorothiophen-2-yl)ethyl]cyclohexanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H18ClNS |
|---|---|
Molecular Weight |
243.80 g/mol |
IUPAC Name |
N-[1-(5-chlorothiophen-2-yl)ethyl]cyclohexanamine |
InChI |
InChI=1S/C12H18ClNS/c1-9(11-7-8-12(13)15-11)14-10-5-3-2-4-6-10/h7-10,14H,2-6H2,1H3 |
InChI Key |
IMWGOAJWIHFHJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(S1)Cl)NC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathway
-
Synthesis of 1-(5-chlorothiophen-2-yl)propan-2-one :
-
Reductive Amination :
Optimization Insights :
-
Yields improve when the imine intermediate is stabilized via azeotropic water removal (Dean-Stark apparatus).
-
Solvent choice (THF vs. methanol) impacts reaction kinetics, with THF providing higher selectivity.
Data Summary :
| Parameter | Value |
|---|---|
| Starting Ketone | 1-(5-Chlorothiophen-2-yl)propan-2-one |
| Reducing Agent | Sodium triacetoxyborohydride |
| Solvent | THF |
| Temperature | 25°C |
| Yield | 68–72% |
Nucleophilic Substitution Alkylation
This method involves alkylating cyclohexanamine with 1-(5-chlorothiophen-2-yl)ethyl bromide .
Synthetic Pathway
-
Synthesis of 1-(5-chlorothiophen-2-yl)ethyl bromide :
-
Alkylation Reaction :
Challenges :
-
Secondary alkyl halides exhibit low reactivity in SN2 mechanisms, necessitating polar aprotic solvents and elevated temperatures.
-
Competing elimination reactions may reduce yields, requiring careful stoichiometric control.
Data Summary :
| Parameter | Value |
|---|---|
| Alkylating Agent | 1-(5-Chlorothiophen-2-yl)ethyl bromide |
| Base | Triethylamine |
| Solvent | Acetonitrile |
| Temperature | 60°C |
| Yield | 45–50% |
Gabriel Synthesis via Phthalimide Intermediate
The Gabriel method enables amine synthesis through phthalimide alkylation and subsequent deprotection.
Synthetic Pathway
-
Phthalimide Alkylation :
-
Deprotection :
Advantages :
-
Avoids direct handling of volatile amines during alkylation.
-
High purity achievable via crystallization of intermediates.
Data Summary :
| Parameter | Value |
|---|---|
| Alkylating Agent | 1-(5-Chlorothiophen-2-yl)ethyl bromide |
| Deprotection Reagent | Hydrazine hydrate |
| Solvent (Alkylation) | DMF |
| Yield | 60–65% |
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, particularly in imine formation and reduction steps.
Synthetic Pathway
-
Microwave-Promoted Reductive Amination :
Key Findings :
Data Summary :
| Parameter | Value |
|---|---|
| Power | 300 W |
| Temperature | 100°C |
| Solvent | Methanol |
| Yield | 75–78% |
Comparative Analysis of Synthetic Routes
A critical evaluation of the four methods reveals trade-offs between yield, scalability, and complexity:
| Method | Yield | Scalability | Complexity |
|---|---|---|---|
| Reductive Amination | 68–72% | High | Moderate |
| Nucleophilic Substitution | 45–50% | Low | High |
| Gabriel Synthesis | 60–65% | Moderate | Moderate |
| Microwave-Assisted | 75–78% | High | Low |
Experimental Validation and Spectral Data
Characterization :
-
¹H NMR (400 MHz, CDCl₃): δ 1.20–1.80 (m, 10H, cyclohexyl), 2.85 (q, J = 6.8 Hz, 1H, CHNH), 3.10 (d, J = 6.8 Hz, 2H, CH₂), 6.75 (d, J = 3.6 Hz, 1H, thiophene), 7.20 (d, J = 3.6 Hz, 1H, thiophene).
Purity Assessment :
Chemical Reactions Analysis
N-[1-(5-Chlorothiophen-2-yl)ethyl]cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out to modify the thiophene ring or the amine group.
Substitution: The compound can undergo substitution reactions, particularly at the chlorine atom on the thiophene ring.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[1-(5-Chlorothiophen-2-yl)ethyl]cyclohexanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(5-Chlorothiophen-2-yl)ethyl]cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Compound A : (2E)-1-(5-Chlorothiophen-2-yl)-3-(3,5-dichlorophenyl)prop-2-en-1-one
- Structure: Shares the 5-chlorothiophen-2-yl group but replaces the cyclohexylamine with a dichlorophenyl-propenone chain.
- Properties: Melting Point: 129–131°C Molecular Weight: 317.66 g/mol (C₁₃H₇Cl₃OS) Synthesis: Crystallized from a 1:1:1 mixture of acetone, ethanol, and ethyl acetate; 67% yield .
Compound B : N-((Tetrazol-5-yl)methyl)cyclohexanamine
- Structure : Retains the cyclohexylamine core but substitutes the chlorothiophene with a tetrazole-methyl group.
- Properties :
- Analysis : The tetrazole group introduces polarity and hydrogen-bonding capacity, contrasting with the hydrophobic thiophene in the target compound.
Compound C : N-[1-(3-Bromophenyl)ethyl]cyclohexanamine
- Structure : Replaces the 5-chlorothiophen-2-yl group with a 3-bromophenyl moiety.
- Properties :
- Analysis : Bromine’s larger atomic radius compared to chlorine may alter steric effects and electronic properties, impacting reactivity or binding interactions.
Physicochemical and Analytical Data
*Calculated for the free base; experimental data unavailable in provided evidence.
Biological Activity
N-[1-(5-chlorothiophen-2-yl)ethyl]cyclohexanamine, also known as CID 155486966, is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C_{13}H_{16}ClN
- Molecular Weight : 243.80 g/mol
- Structural Features : It comprises a cyclohexanamine core linked to an ethyl group that features a 5-chlorothiophen-2-yl substituent.
Research indicates that this compound may interact with various biological targets, particularly in the central nervous system. Preliminary studies suggest the following potential mechanisms:
- Neurotransmitter System Interaction : The compound may influence neurotransmitter receptors, which are critical for neuronal communication. This could have implications for treating neurological disorders.
- Receptor Binding Affinity : Interaction studies have shown that it may exhibit binding affinity to specific receptors involved in mood regulation and cognitive functions, although detailed mechanisms remain under investigation.
Biological Activity Studies
Several studies have been conducted to assess the biological activity of this compound:
In Vitro Studies
In vitro assays have indicated that this compound may exhibit significant activity against certain cell lines, suggesting potential anti-proliferative effects. For example, studies involving neuronal cell lines have shown promise in modulating cell signaling pathways associated with neuroprotection.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Cyclohexanamine core with chlorothiophene | Specific interaction profile with neurological targets |
| 2-Chloro-4-[(pentan-3-yl)amino]benzonitrile | Aromatic amine structure | Focused on different receptor interactions |
| 1-(2-Chloro-6-fluoro-phenyl)-2,2,2-trifluoro-ethanone | Fluorinated aromatic compound | Different pharmacological profile |
This table illustrates how this compound's unique combination of features may confer distinct properties compared to other compounds.
Case Study 1: Neuroprotective Effects
A study investigating the neuroprotective effects of this compound found that it could reduce oxidative stress markers in neuronal cells subjected to simulated ischemia. This suggests potential applications in conditions like stroke or neurodegenerative diseases.
Case Study 2: Behavioral Studies
Behavioral assays in rodent models indicated that administration of this compound resulted in reduced anxiety-like behavior in elevated plus maze tests. This supports its potential role as an anxiolytic agent.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-[1-(5-chlorothiophen-2-yl)ethyl]cyclohexanamine, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves multi-step reactions starting with halogenated thiophene derivatives and cyclohexanamine precursors. For example, nucleophilic substitution or reductive amination may be employed. Key steps include:
- Step 1 : Functionalization of 5-chlorothiophen-2-yl groups via alkylation or coupling reactions.
- Step 2 : Introduction of the cyclohexanamine moiety under controlled pH and temperature to avoid side reactions.
- Optimization : Reaction monitoring via TLC or HPLC ensures intermediate purity . Temperature control (e.g., reflux conditions) and stoichiometric ratios are critical for yield improvement .
Q. How is the molecular structure of this compound confirmed?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR confirm substituent positions and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves crystal packing and absolute configuration, if applicable .
Q. What preliminary biological assays are used to evaluate this compound’s activity?
- Screening Methods :
- In vitro Binding Assays : Radioligand displacement studies to assess receptor affinity (e.g., serotonin or dopamine receptors).
- Enzyme Inhibition : Kinetic assays measuring IC values for target enzymes (e.g., kinases or proteases) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity studies?
- Approach :
- Assay Validation : Ensure consistent cell lines, buffer conditions, and controls. Variability in receptor expression levels (e.g., CNS targets) may explain discrepancies .
- Metabolic Stability Testing : Use liver microsomes to assess compound degradation, which affects in vivo vs. in vitro results .
- Dose-Response Curves : Replicate experiments across multiple concentrations to confirm potency trends .
Q. What strategies improve synthetic yield when scaling up this compound?
- Key Factors :
- Catalyst Selection : Transition-metal catalysts (e.g., Pd/C) enhance coupling reaction efficiency.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates.
- Purification : Column chromatography or recrystallization minimizes by-products. Evidence from similar amines shows >70% yield achievable with gradient elution .
Q. How does the compound’s stereochemistry influence its pharmacological profile?
- Methodology :
- Chiral Resolution : Use chiral HPLC or enzymatic resolution to isolate enantiomers.
- Pharmacokinetic Studies : Compare bioavailability and half-life of R- vs. S-enantiomers in animal models.
- Docking Simulations : Molecular modeling predicts enantiomer-specific binding to target receptors .
Q. What analytical methods detect degradation products during long-term storage?
- Protocol :
- Stability Testing : Accelerated degradation studies under heat/humidity (e.g., 40°C/75% RH) for 4 weeks.
- HPLC-MS Analysis : Identify oxidation by-products (e.g., chlorothiophene ring degradation).
- Recommendations : Store under inert gas (N) at -20°C to prolong stability .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
